

Chemical structure and properties of Bis-Tris

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Compound of Interest

Compound Name: *BisTris*

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An In-depth Technical Guide to Bis-Tris: Structure, Properties, and Applications

Introduction

Bis-Tris, with the full chemical name 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a tertiary amine that serves as a critical buffering agent in a wide array of biochemical and molecular biology applications.^[1] Its unique chemical structure, combining functional groups from both the bis(2-hydroxyethyl)amine and Tris families, makes it a versatile tool for researchers.^{[2][3]} Often utilized for its stable pKa near physiological pH, Bis-Tris is indispensable in protein analysis, electrophoresis, and chromatography.^[1] It is particularly valued as a non-toxic alternative to buffers like cacodylate.^{[3][4]}

Chemical Structure and Physicochemical Properties

The structure of Bis-Tris features a central methane carbon bonded to a tertiary amine and three hydroxymethyl groups, with the amine being further substituted with two hydroxyethyl groups.^[1] This abundance of hydroxyl groups contributes significantly to its high solubility in water.^[1] Bis-Tris is a zwitterionic buffer, meaning it possesses both positive and negative charges, which enhances its buffering capacity.^{[4][5]}

Table 1: Physicochemical Properties of Bis-Tris

Property	Value	References
IUPAC Name	2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol	[1][6]
Synonyms	Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, Bis-Tris Methane	[4][7]
CAS Number	6976-37-0	[7][8]
Molecular Formula	C ₈ H ₁₉ NO ₅	[2][8]
Molecular Weight	209.24 g/mol	[8][9]
Appearance	White crystalline powder	[1][4][10]
pKa at 25°C	6.46	[2][6][8]
Buffering Range	pH 5.8 - 7.2	[2][6][11]
Melting Point	102 - 105°C	[4][9]
Solubility in Water	209.2 mg/mL	[4][6]

Core Applications in Research and Drug Development

Bis-Tris is widely employed in various laboratory procedures due to its excellent buffering performance and chemical stability.[2] Its ability to maintain a stable pH in the slightly acidic to neutral range is particularly beneficial for the stability of many proteins and nucleic acids.[1][2]

Key applications include:

- **Gel Electrophoresis:** Bis-Tris is a core component of buffer systems for protein and nucleic acid electrophoresis, ensuring pH stability during the separation process.[2][4] Bis-Tris gels are run at a neutral pH, which minimizes protein modifications and promotes stability, leading

to sharper band resolution. They are an excellent choice for separating low molecular weight proteins.[12]

- Anion Exchange Chromatography: It is used as a buffer to maintain a stable pH within the chromatographic column, facilitating the separation and purification of negatively charged biomolecules.[2][13]
- Cell Culture: Bis-Tris can be used to adjust the pH of cell culture media, providing a stable growth environment for pH-sensitive cell lines.[2][5]
- Enzyme Activity Assays: The buffering range of Bis-Tris is well-suited for many enzyme activity studies.[2]

It's important to note that Bis-Tris can form complexes with several metal ions, including strong complexes with Cu(II) and Pb(II), which should be considered when designing experiments.[3][6][8]

Experimental Protocols

Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

This protocol outlines the steps to prepare a 1 M stock solution of Bis-Tris buffer.[1]

Materials:

- Bis-Tris powder (>99% purity)[1]
- Deionized water (dH₂O)[13]
- Concentrated Hydrochloric Acid (HCl)[13]
- Analytical balance[13]
- 1 L Volumetric flask[13]
- pH meter[13]
- Stir plate and stir bar

- Sterile container

Methodology:

- Weighing: Accurately weigh 209.24 grams of Bis-Tris powder.[\[14\]](#)
- Dissolution: Add approximately 750-800 mL of dH₂O to a sterile container on a stir plate.[\[1\]](#)
[\[14\]](#) Slowly add the weighed Bis-Tris powder while stirring to ensure it fully dissolves.[\[13\]](#)
- pH Adjustment: Once the powder is completely dissolved, use a calibrated pH meter to monitor the solution. Carefully add concentrated HCl dropwise to titrate the solution to the desired pH of 6.5.[\[1\]](#)[\[15\]](#)
- Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Add dH₂O to bring the final volume to exactly 1 liter.[\[16\]](#)
- Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[\[13\]](#) Store the sterilized solution at 4°C.[\[13\]](#)[\[14\]](#)

Protocol for Bis-Tris Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bis-Tris gels provide superior protein separation compared to traditional Tris-Glycine gels, especially for low to mid-molecular weight proteins. They operate at a neutral pH, which enhances protein stability.

Materials:

- Bis-Tris Gels (e.g., 4-12% or 4-16% gradient gels)[\[17\]](#)
- 1X MES SDS or MOPS SDS Running Buffer
- 4X LDS Sample Buffer
- 10X Sample Reducing Agent (if needed for reduced samples)
- Protein sample and molecular weight standards

- Electrophoresis cell (e.g., XCell SureLock® Mini-Cell)[[17](#)]
- Power supply

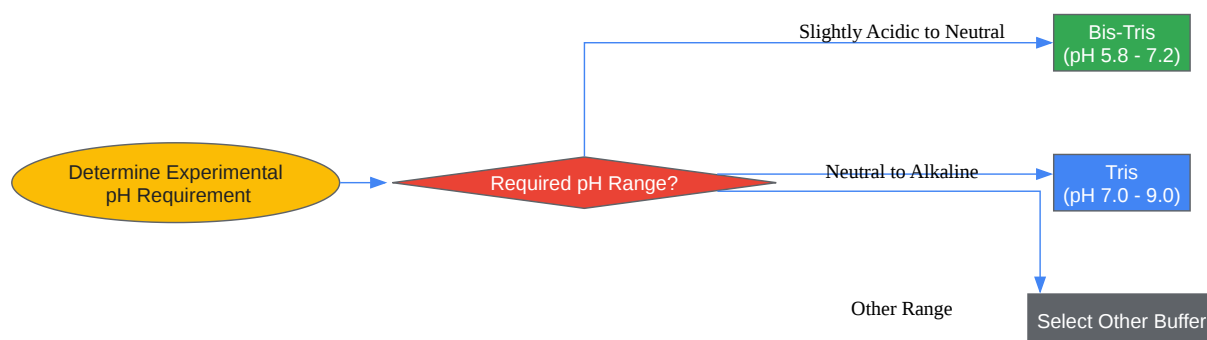
Methodology:

- Sample Preparation:
 - For a 20 μ L final sample volume, combine: 10 μ L of protein sample, 5 μ L of 4X LDS Sample Buffer, and 2 μ L of 10X Sample Reducing Agent (for reduced samples). Add deionized water to a final volume of 20 μ L.
 - Heat the samples at 70°C for 10 minutes. Do not boil.[[18](#)]
- Running Buffer Preparation:
 - Prepare 1X Running Buffer by diluting the 20X stock (either MES or MOPS) with deionized water. For example, add 50 mL of 20X running buffer to 950 mL of deionized water.[[18](#)]
- Gel Apparatus Assembly:
 - Assemble the pre-cast Bis-Tris gel(s) into the electrophoresis tank according to the manufacturer's instructions.[[17](#)]
- Loading Buffers and Samples:
 - Fill the upper (cathode) and lower (anode) buffer chambers with the prepared 1X Running Buffer.[[18](#)]
 - Carefully load the prepared protein samples and molecular weight standards into the wells of the gel.[[17](#)]
- Electrophoresis:
 - Connect the electrophoresis cell to the power supply.
 - Run the gel at a constant voltage. For mini-gels, a constant voltage of 150V or 200V is typically used.[[17](#)][[18](#)] Run times will vary depending on the gel percentage and the

running buffer used (MES provides faster run times for smaller proteins, while MOPS is better for resolving a broader range of protein sizes).[18]

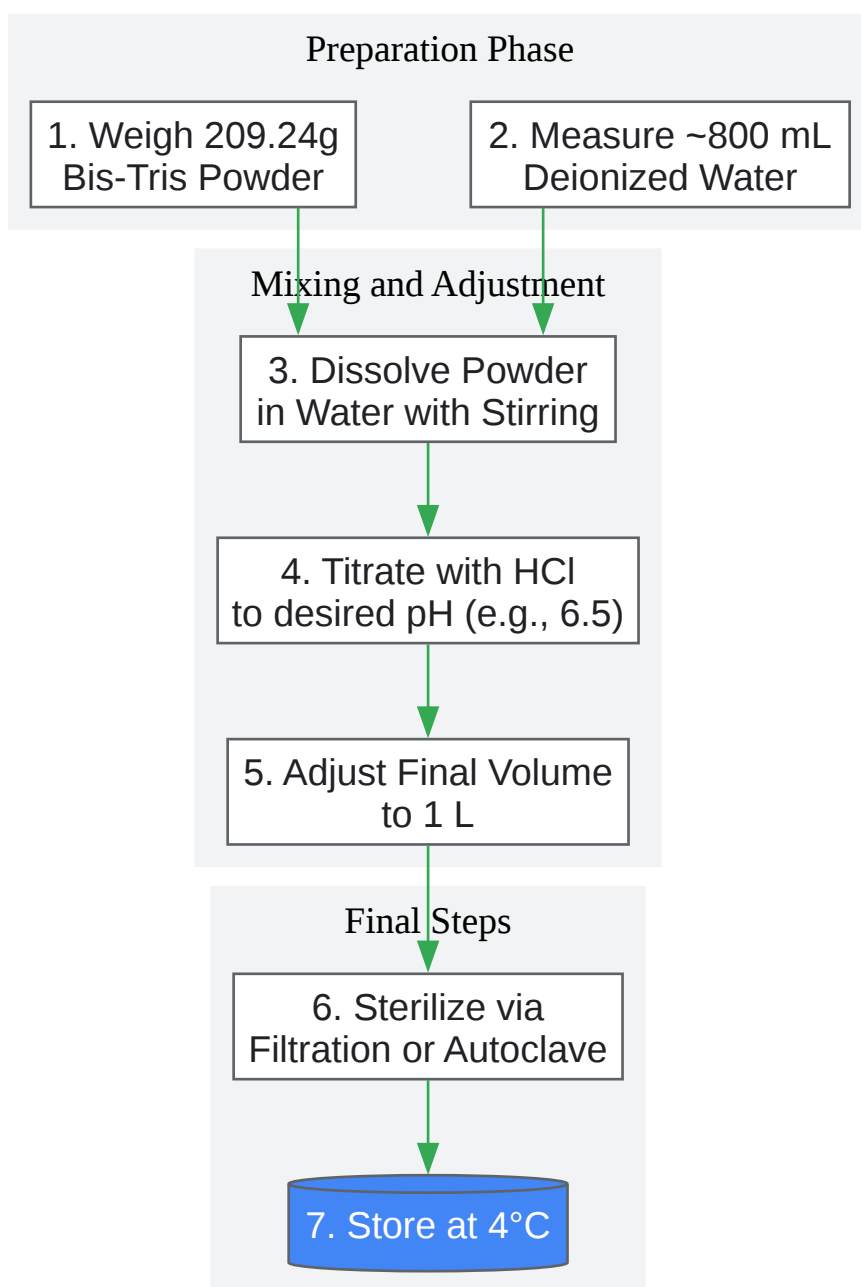
- Post-Electrophoresis:
 - After the run is complete (when the dye front reaches the bottom of the gel), turn off the power supply.
 - Disassemble the apparatus and carefully remove the gel. The gel is now ready for staining (e.g., Coomassie) or Western blotting procedures.

Visualizations



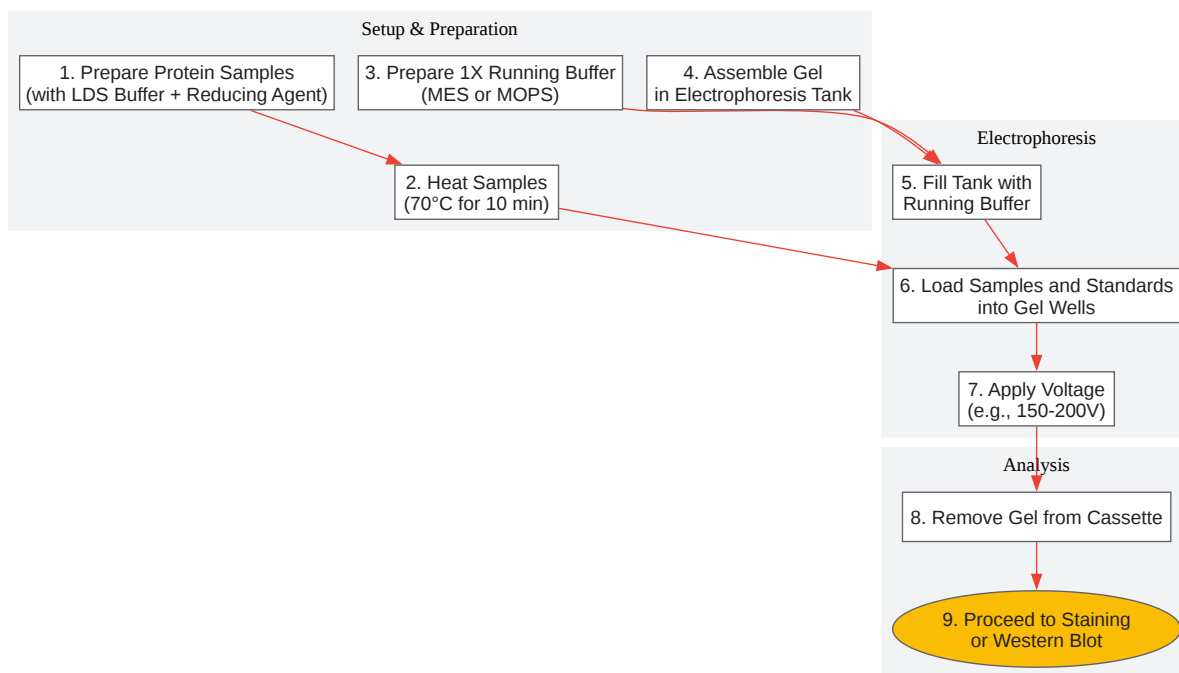
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Caption: Logical diagram for buffer selection based on experimental pH.



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Caption: Experimental workflow for preparing a 1M Bis-Tris stock solution.



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Caption: Workflow for a Bis-Tris based SDS-PAGE experiment.

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